
N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Biological Activity
N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, also known by its CAS number 1091409-87-8, is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on existing research.
The molecular formula of this compound is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The structure features a thiazole ring, which is known for its broad range of biological activities, including antifungal and antibacterial properties .
Research indicates that compounds containing thiazole moieties often interact with various biological targets, including enzymes involved in cell signaling and metabolic pathways. The specific mechanism of action for this compound has not been fully elucidated; however, studies suggest it may inhibit certain kinases or modulate receptor activities, similar to other thiazole derivatives .
Antifungal Activity
Recent studies highlighted the antifungal properties of thiazole derivatives. For instance, a series of thiazole compounds demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . While specific data on this compound's antifungal activity is limited, its structural similarities suggest potential efficacy.
Antibacterial Activity
Thiazole compounds have also shown promising antibacterial activity. A study indicated that certain thiazole derivatives exhibited selective inhibition against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus (MRSA) . Although direct studies on the antibacterial effects of this compound are lacking, its chemical structure may confer similar properties.
Anticancer Potential
There is growing interest in the anticancer potential of thiazole derivatives. Some studies have reported that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to determine if this compound exhibits similar effects.
Case Studies and Research Findings
A few notable studies relevant to the biological activity of similar compounds include:
- Study on Thiazole Derivatives : A series of synthesized thiazole derivatives were tested for their antifungal activity against Candida species. Compounds demonstrated MIC values indicating effective inhibition at low concentrations .
- Antibacterial Evaluation : Research involving thiazole-based compounds revealed significant antibacterial activity against resistant strains, suggesting their potential as lead compounds for developing new antibiotics .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(3-phenylpropylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(21-12-4-8-15-6-2-1-3-7-15)11-10-16-14-27-20(22-16)23-19(25)17-9-5-13-26-17/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTTVVOLHRSBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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